molecular formula C25H32N2O B14774638 4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14774638
M. Wt: 376.5 g/mol
InChI Key: WBZYEGOUEHMZST-UHFFFAOYSA-N
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Description

4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a carbazole moiety substituted with tert-butyl groups at the 3 and 6 positions, linked to a dihydro-1,3-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common approach starts with the preparation of 3,6-ditert-butylcarbazole. This can be achieved through the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) .

Following the synthesis of 3,6-ditert-butylcarbazole, the next step involves the formation of the oxazole ring. This can be accomplished by reacting the carbazole derivative with an appropriate oxazole precursor under controlled conditions. The reaction often requires the use of dehydrating agents and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The carbazole moiety can engage in π-π interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate electronic properties and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is unique due to the combination of the carbazole and oxazole moieties, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and electronic devices .

Properties

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

4-[(3,6-ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H32N2O/c1-16-26-19(15-28-16)14-27-22-10-8-17(24(2,3)4)12-20(22)21-13-18(25(5,6)7)9-11-23(21)27/h8-13,19H,14-15H2,1-7H3

InChI Key

WBZYEGOUEHMZST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C

Origin of Product

United States

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